Polyoxyethylenesorbitan monopalmitate, or TWEEN 40, is a non-ionic detergent.
Polyoxyethylenesorbitan monopalmitate, or TWEEN 40, is a non-ionic detergent.
2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate
CAS No.: 9005-66-7
Cat. No.: VC0200532
Molecular Formula: C26H50O10
Molecular Weight: 522.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 9005-66-7 |
|---|---|
| Molecular Formula | C26H50O10 |
| Molecular Weight | 522.7 g/mol |
| IUPAC Name | 2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate |
| Standard InChI | InChI=1S/C26H50O10/c1-2-3-4-5-6-7-8-9-10-11-24(30)34-19-18-31-20-22(32-15-12-27)26-25(35-17-14-29)23(21-36-26)33-16-13-28/h22-23,25-29H,2-21H2,1H3/t22-,23-,25-,26-/m1/s1 |
| SMILES | CCCCCCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO |
| Canonical SMILES | CCCCCCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO |
Introduction
The compound 2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate is a complex organic molecule belonging to the class of fatty acid esters. It is closely related to Polysorbate 40, which is used as an emulsifier in various applications, including food and pharmaceuticals. This compound is characterized by its intricate structure, which includes a sorbitan backbone with multiple hydroxyethoxy groups and a dodecanoate moiety.
Chemical Formula and IUPAC Name
-
Chemical Formula: C26H50O10
-
IUPAC Name: 2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate
InChI and InChIKey
-
InChI: InChI=1S/C26H50O10/c1-2-3-4-5-6-7-8-9-10-11-24(30)34-19-18-31-20-22(32-15-12-27)26-25(35-17-14-29)23(21-36-26)33-16-13-28/h22-23,25-29H,2-21H2,1H3/t22-,23-,25-,26-/m1/s1 .
Applications and Uses
This compound, similar to other polysorbates, is primarily used as an emulsifier and detergent. It facilitates the mixing of oil and water-based substances, making it useful in various industries:
-
Food Industry: As an additive to improve texture and stability in food products.
-
Pharmaceuticals: To enhance drug solubility and bioavailability.
-
Cosmetics: In skincare products to stabilize emulsions.
Synthesis and Production
The synthesis of such complex molecules typically involves the reaction of sorbitol with ethylene oxide to form the polyoxyethylene sorbitan backbone, followed by esterification with fatty acids like dodecanoic acid. The specific conditions and catalysts used can vary depending on the desired product properties.
Figure: Structural Representation
Due to the complexity of the molecule, a detailed structural representation would typically involve a 2D or 3D model showing the arrangement of the oxolan ring, hydroxyethoxy groups, and the dodecanoate chain.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume